N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-2-4-14(5-3-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPNXSVPBGIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article synthesizes the available data on its biological activity, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
The biological activity of N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been evaluated through various assays. Key findings include:
-
Anticancer Activity : The compound has demonstrated significant cytotoxicity against several cancer cell lines. For instance:
- In a study evaluating its effects on human breast cancer (MCF7) and prostate cancer (PC-3) cell lines, the compound exhibited an IC50 value of 0.42 µM, indicating potent anticancer properties .
- Molecular docking studies suggested strong binding affinities to targets involved in cancer proliferation pathways .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
- Antimicrobial Activity : Besides anticancer properties, N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown activity against various bacterial strains. In vitro tests indicated effective inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Table 1: Anticancer Activity of N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.42 | Induction of apoptosis |
| PC-3 | 0.38 | Caspase activation |
| HEPG2 | 0.55 | Inhibition of proliferation |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Case Studies
A notable case study involved the evaluation of this compound's effects on a mouse model bearing human breast cancer xenografts. The treatment group received daily doses for four weeks, resulting in a significant reduction in tumor volume compared to the control group (p < 0.01). Histological analysis revealed increased apoptosis within tumor tissues as assessed by TUNEL staining .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole and pyridazine moieties influence both the potency and selectivity of the compound. Substituents at specific positions enhance anti-proliferative activity while minimizing toxicity to normal cells . For example:
- Para-substitution on the phenyl ring significantly improves binding affinity to target proteins involved in tumor growth.
- Thioacetamide linkage contributes to enhanced bioavailability and cellular uptake.
Comparaison Avec Des Composés Similaires
Substituent Effects on Activity
- Lin28-1632 (C1632) : The 3-methyl group on the triazolo core and N-methylphenyl acetamide confer reduced steric hindrance, facilitating binding to Lin28 proteins. This compound demonstrated functional inhibition in limb regeneration assays at 80 µM .
- 4-Acetamidophenyl Analog (): The additional acetamide group increases polarity (MW 452.9 vs.
- Fluorophenyl Derivatives (): Fluorine substitution (4-F or 2-F) introduces electronegativity, which may enhance target binding but alter metabolic stability. No explicit activity data is available .
Thermodynamic Properties
- Melting points for triazolo-pyridazine analogs range widely (e.g., 187–255°C in ), influenced by substituent bulk and crystallinity. The main compound’s melting point is unreported but likely falls within this range .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
